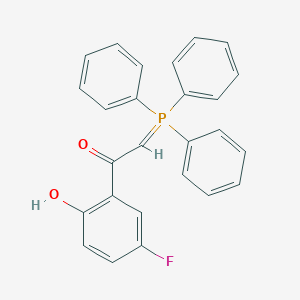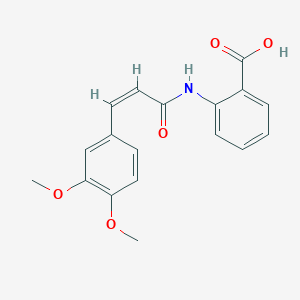
顺式-曲拉通
描述
cis-Tranilast: is a small molecule antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the management of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars in 1993. The compound has been used for the treatment of various allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .
科学研究应用
cis-Tranilast has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying amide bond formation and reaction mechanisms.
Biology: It is employed in research on cell signaling pathways and inflammation.
Medicine: cis-Tranilast is investigated for its potential therapeutic effects in treating fibroids, Alzheimer’s disease, and other conditions
Industry: It is used in the development of anti-inflammatory and anti-fibrotic drugs.
作用机制
Target of Action
cis-Tranilast, an antiallergic drug, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in regulating the innate immune system and inflammatory signaling .
Mode of Action
cis-Tranilast interacts with its target, the NLRP3 inflammasome, by binding to the NLRP3 protein and inhibiting its oligomerization . This interaction blocks the activation of the NLRP3 inflammasome, which in turn impedes the secretion of IL-1β from cells . It has also been found to inhibit the release of histamine from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by cis-Tranilast is the NLRP3 inflammasome pathway . This pathway involves the assembly and activation of the NLRP3 inflammasome in response to pathogen-associated molecular patterns and damage-associated patterns. The activation of the NLRP3 inflammasome initiates the processing and release of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, cis-Tranilast can suppress this inflammatory response .
Pharmacokinetics
The pharmacokinetics of cis-Tranilast have been studied in healthy subjects. After single dosing, the mean peak plasma concentrations were found to be 42.2 ± 5.92 μg/mL, occurring at a time (Tmax) of 2.79 ± 1.14 hours . The elimination half-life and total body plasma clearance were 7.58 ± 1.44 hours and 8.12 ± 1.31 mL/h/kg, respectively .
Result of Action
The molecular and cellular effects of cis-Tranilast’s action primarily involve the inhibition of cell proliferation and the suppression of inflammation . By inhibiting the NLRP3 inflammasome, cis-Tranilast can reduce the release of pro-inflammatory cytokines, thereby suppressing inflammation . Additionally, it has been found to inhibit cancer cell growth and proliferation in various tumor models .
Action Environment
The action, efficacy, and stability of cis-Tranilast can be influenced by various environmental factors. For instance, it has been approved for use in Japan and South Korea for the management of bronchial asthma, allergic rhinitis, and atopic dermatitis . These are conditions that can be influenced by environmental factors such as allergens and air quality.
生化分析
Biochemical Properties
cis-Tranilast interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the Transient Receptor Potential Vanilloid 2 (TRPV2) channel . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
cis-Tranilast has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease TRPV2 expression and Acetylcholinesterase (AChE) activity, and increase the protein expression of p-CaMKII, p-GSK-3β, p-CREB and PSD-95 in the hippocampus .
Molecular Mechanism
At the molecular level, cis-Tranilast exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the TRPV2 channel, which is associated with cognitive impairment .
Dosage Effects in Animal Models
The effects of cis-Tranilast vary with different dosages in animal models. Studies have shown that a three-week treatment with cis-Tranilast improved cognitive parameters in Sprague Dawley rats
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranilast involves the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of cis-Tranilast can be achieved through microbial synthesis using engineered yeast strains. This method involves the co-expression of specific enzymes such as 4-coumarate/CoA ligase from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase from Dianthus caryophyllus. This approach allows for the efficient production of cis-Tranilast and its analogs .
化学反应分析
Types of Reactions: cis-Tranilast undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted analogs of cis-Tranilast .
相似化合物的比较
Avenanthramides: These compounds, found in oats, have similar anti-inflammatory properties.
N-(3,4-Dimethoxycinnamoyl)anthranilic acid analogs: These analogs share structural similarities with cis-Tranilast and exhibit comparable biological activities.
Uniqueness: cis-Tranilast is unique due to its dual action as an antiallergic and anti-fibrotic agent. Its ability to inhibit multiple pathways, including histamine release and TRPV2 channel activity, sets it apart from other similar compounds .
属性
IUPAC Name |
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424972 | |
| Record name | cis-Tranilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-58-0 | |
| Record name | cis-Tranilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


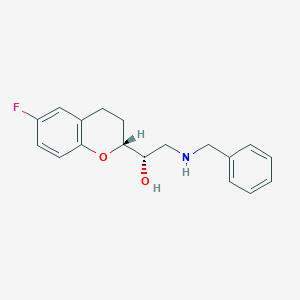
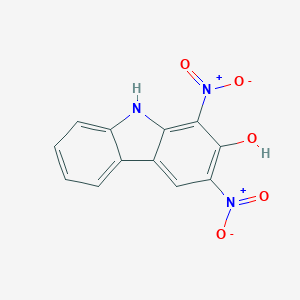
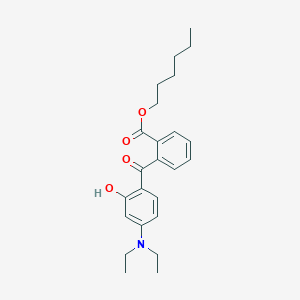

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
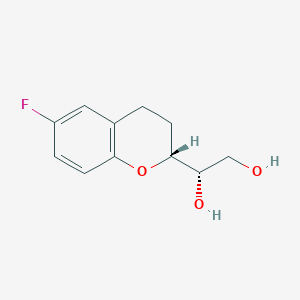

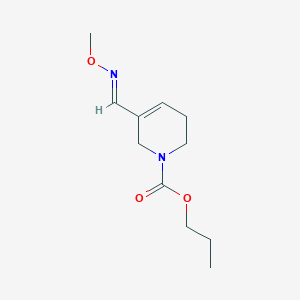
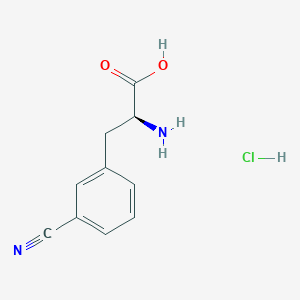
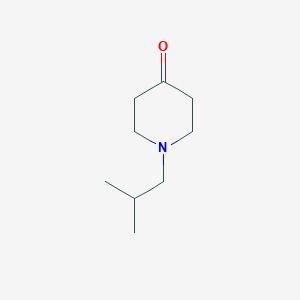
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
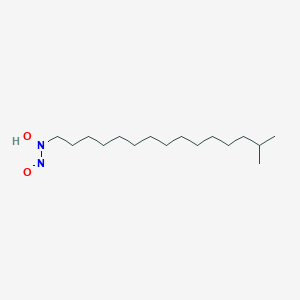
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)
